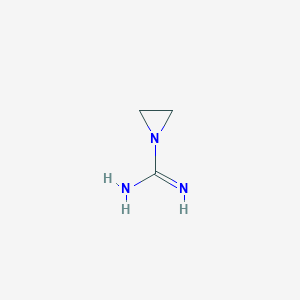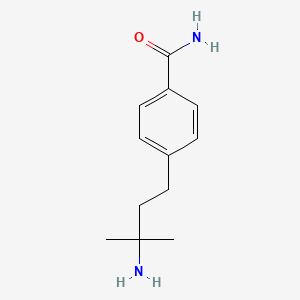
4-(3-Amino-3-methylbutyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Amino-3-methylbutyl)benzamide is an organic compound with the molecular formula C12H18N2O It is a benzamide derivative characterized by the presence of an amino group and a methyl group on the butyl side chain attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Amino-3-methylbutyl)benzamide typically involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction can be carried out in a microreactor system to optimize reaction conditions and achieve high yields. The reaction conditions include the use of triethylamine as an acid-binding agent to prevent protonation of the raw materials .
Industrial Production Methods: Industrial production of benzamide derivatives, including this compound, often involves the direct condensation of carboxylic acids and amines. This process can be enhanced using ultrasonic irradiation and Lewis acidic ionic liquids immobilized on diatomite earth, providing a green and efficient pathway for synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3-Amino-3-methylbutyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: Reduction of nitro derivatives back to amino groups.
Substitution: Electrophilic aromatic substitution reactions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst (e.g., AlCl3) are employed.
Major Products:
Oxidation: Nitrobenzamide derivatives.
Reduction: Aminobenzamide derivatives.
Substitution: Halogenated benzamide derivatives.
Applications De Recherche Scientifique
4-(3-Amino-3-methylbutyl)benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 4-(3-Amino-3-methylbutyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. For example, it may inhibit proteases involved in inflammatory processes .
Comparaison Avec Des Composés Similaires
- N-(3-Amino-4-methylphenyl)benzamide
- 3-Amino-4-methoxybenzamide
- Benzamidine
Comparison: 4-(3-Amino-3-methylbutyl)benzamide is unique due to its specific substitution pattern on the benzene ring and the butyl side chain. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for targeted applications in medicinal chemistry and industrial processes .
Propriétés
Formule moléculaire |
C12H18N2O |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
4-(3-amino-3-methylbutyl)benzamide |
InChI |
InChI=1S/C12H18N2O/c1-12(2,14)8-7-9-3-5-10(6-4-9)11(13)15/h3-6H,7-8,14H2,1-2H3,(H2,13,15) |
Clé InChI |
KLAIORRUGPWNMP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCC1=CC=C(C=C1)C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


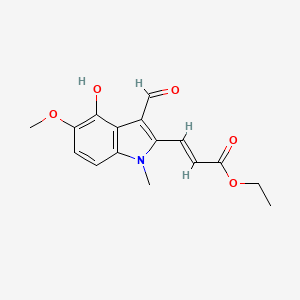


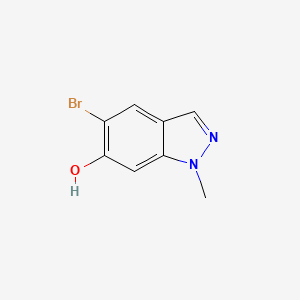
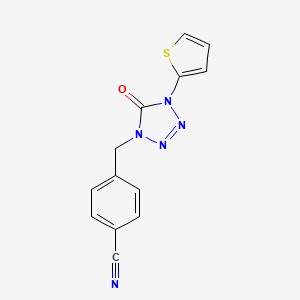
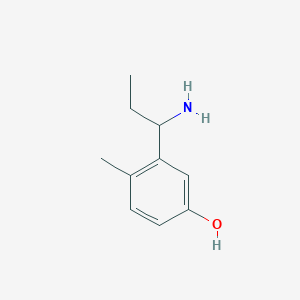
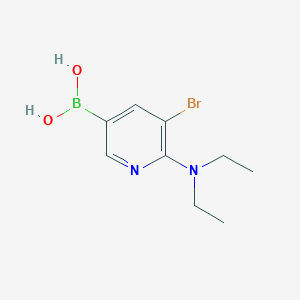

![1-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B12968292.png)
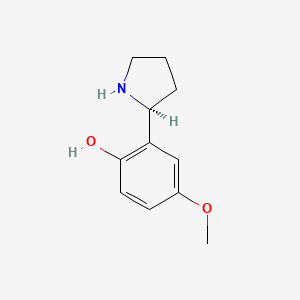
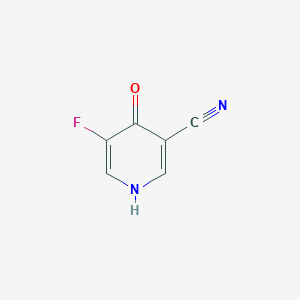
![Methyl 5-cyanothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B12968309.png)
![1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12968313.png)
